molecular formula C12H21NO3 B6359696 N-Boc-(+/-)-3-aminohept-6-ene-al;  98% CAS No. 1335031-59-8

N-Boc-(+/-)-3-aminohept-6-ene-al; 98%

Cat. No. B6359696
CAS RN: 1335031-59-8
M. Wt: 227.30 g/mol
InChI Key: UQSVBNCEZCRCFO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-(+/-)-3-aminohept-6-ene-al; 98% is a natural product derived from the amino acid tyrosine. It is an important intermediate for the synthesis of a variety of compounds and has been found to be a useful tool in many scientific research applications.

Scientific Research Applications

N-Boc-(+/-)-3-aminohept-6-ene-al; 98% has been found to be a useful tool in a number of scientific research applications. It has been used as a starting material for the synthesis of a variety of compounds, including peptides, carbohydrates, and nucleotides. It has also been used as a reagent in the synthesis of a variety of drugs, including antibiotics, antivirals, and anti-cancer drugs. Additionally, it has been used as a catalyst in a variety of chemical reactions.

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-3-aminohept-6-ene-al; 98% is not completely understood. However, it is believed that it acts as a catalyst in the formation of various chemical bonds, such as peptide bonds, amide bonds, and ester bonds. Additionally, it is believed to act as a nucleophile, which is a molecule that is capable of forming covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-Boc-(+/-)-3-aminohept-6-ene-al; 98% are not fully understood. However, it is believed to have a variety of effects on the body, including the inhibition of certain enzymes, the modulation of gene expression, and the modulation of cellular signaling pathways. Additionally, it is believed to have anti-inflammatory, anti-viral, and anti-cancer activities.

Advantages and Limitations for Lab Experiments

N-Boc-(+/-)-3-aminohept-6-ene-al; 98% is a useful tool for laboratory experiments due to its relatively simple synthesis method and its ability to act as a catalyst in a variety of chemical reactions. However, there are some limitations to its use in laboratory experiments, such as its relatively low solubility in water and its tendency to form insoluble precipitates. Additionally, it is important to note that it is a hazardous material and should be handled with caution.

Future Directions

There are a number of possible future directions for research involving N-Boc-(+/-)-3-aminohept-6-ene-al; 98%. These include further investigation into its biochemical and physiological effects, its potential therapeutic applications, and its potential use as a catalyst in a variety of chemical reactions. Additionally, further research could be conducted into its synthesis method and its potential applications in other scientific research areas.

Synthesis Methods

N-Boc-(+/-)-3-aminohept-6-ene-al; 98% is synthesized through a two-step process. The first step involves the condensation of N-Boc-3-aminohept-6-ene-al with an acid chloride, such as trifluoroacetic acid chloride, to form the corresponding N-Boc-3-aminohept-6-ene-al-trifluoroacetate ester. The second step involves the hydrolysis of the ester to the desired product. This synthesis method is relatively simple and straightforward and can be used to synthesize a variety of compounds.

properties

IUPAC Name

tert-butyl N-[(3R)-1-oxohept-6-en-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-5-6-7-10(8-9-14)13-11(15)16-12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,15)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSVBNCEZCRCFO-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC=C)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC=C)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-(+/-)-3-aminohept-6-ene-al

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